Di(pyridin-3-yl)methanone

Catalog No.
S707337
CAS No.
35779-35-2
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(pyridin-3-yl)methanone

CAS Number

35779-35-2

Product Name

Di(pyridin-3-yl)methanone

IUPAC Name

dipyridin-3-ylmethanone

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H

InChI Key

AQLPDLOXKZRZEV-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2

The exact mass of the compound Di(pyridin-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170628. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

While Di(pyridin-3-yl)methanone, also known as 1,3-bis(pyridin-3-yl)methanone, has been identified in scientific databases like PubChem , its specific applications in scientific research are currently limited and not extensively documented.

Here's what we do know:

Potential as a Building Block for Organic Synthesis:

The presence of two pyridine rings connected by a carbonyl group (C=O) suggests Di(pyridin-3-yl)methanone could act as a building block for organic synthesis. Pyridine rings are frequently used in various pharmaceuticals and functional materials due to their unique properties, including their ability to form hydrogen bonds and coordinate with metal ions . However, further research is needed to explore its specific reactivity and potential applications in this area.

Di(pyridin-3-yl)methanone is an organic compound characterized by the molecular formula C11_{11}H8_8N2_2O. This compound features two pyridine rings attached to a central methanone group, which contributes to its unique chemical properties. The structure can be represented by the InChI code 1S/C11H8N2O/c12-11(9-3-1-5-10-4-2-6-13-8-10/h1-8,12H . Its molecular structure allows for various interactions in biochemical and synthetic processes, making it a subject of interest in both chemistry and biology.

  • Di(pyridin-3-yl)methanone can act as a ligand in coordination complexes. The lone pairs on the nitrogen atoms in the pyridine rings can donate electrons to metal ions, forming coordination bonds. The specific mechanism of action will depend on the attached metal ion and the overall structure of the complex.
  • Information on the safety hazards of di(pyridin-3-yl)methanone is limited in publicly available scientific databases. As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory following proper safety protocols.

  • Electrocatalysis: The compound has been investigated for its role in the electrocatalytic reduction of carbon dioxide to methanol, demonstrating efficiency at low overpotentials .
  • Catalytic Oligomerization: Nickel complexes containing this compound have shown effectiveness in the oligomerization of ethylene, aiding in the formation of higher-order structures .

These reactions highlight the compound's versatility and potential applications in synthetic chemistry.

Di(pyridin-3-yl)methanone exhibits significant biological activity:

  • Enzyme Interaction: It interacts with various enzymes, particularly those involved in oxidation-reduction reactions. The compound can form hydrogen bonds and π-π interactions with amino acid residues, influencing enzyme activity .
  • Cellular Effects: The compound modulates key signaling pathways and cellular metabolism. It has been shown to affect the activity of kinases and phosphatases, impacting processes such as cell growth and apoptosis .

The synthesis of Di(pyridin-3-yl)methanone has been achieved through various methods:

  • Ring Opening and Closing Mechanism: A novel synthesis method involves a ring-opening and closing cascade mechanism to produce functionalized pyridine derivatives .
  • Chemical Modifications: Other synthetic routes include modifications of existing pyridine derivatives to introduce the methanone group effectively.

These methods demonstrate the compound's accessibility for further research and application.

Di(pyridin-3-yl)methanone finds numerous applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate.
  • Electrocatalysis: It serves as a catalyst in carbon dioxide reduction processes, contributing to sustainable energy solutions .
  • Material Science: The compound has been utilized in developing thermally activated delayed fluorescence compounds for optoelectronic applications .

Studies on Di(pyridin-3-yl)methanone reveal its interaction with various biomolecules:

  • Metal Ion Binding: The compound can act as a ligand for metal ions in metalloproteins, influencing their catalytic functions .
  • Inhibition Mechanism: It has been observed to inhibit certain oxidoreductases by binding to their active sites, preventing substrate access .

These interactions underscore its significance in biochemical research.

Several compounds share structural similarities with Di(pyridin-3-yl)methanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Pyridin-2-yl(pyridin-3-yl)methanoneC11_{11}H8_{8}N2_2OContains an additional pyridine ring, enhancing reactivity.
2,5-DimethylpyridineC7_{7}H9_{9}NLacks the methanone group but shares similar nitrogen functionalities.
3-PyridinemethanolC7_{7}H9_{9}NA simpler structure that lacks the second pyridine ring.

Di(pyridin-3-yl)methanone is unique due to its dual pyridine structure combined with a methanone group, which enhances its chemical reactivity and biological interactions compared to these similar compounds.

The development of Di(pyridin-3-yl)methanone emerged from the broader exploration of pyridine-based ligands in coordination chemistry during the late 20th century. The compound's systematic study began with investigations into dipyridyl ketone derivatives, where researchers recognized the potential of these molecules to serve as bridging ligands in metal coordination complexes. The synthesis methodology was established through systematic studies involving organolithium chemistry, specifically utilizing 3-bromopyridine and methyl nicotinate as starting materials.

Early research focused on the compound's ability to form stable coordination polymers with various metal centers, particularly copper and silver complexes. The structural versatility of Di(pyridin-3-yl)methanone, arising from its dual nitrogen donor sites and conformational flexibility, made it an attractive target for materials chemistry applications.

Fundamental Chemical Characteristics

Di(pyridin-3-yl)methanone exhibits distinctive physical and chemical properties that define its behavior in various chemical environments. The compound presents as a pale yellow to light brown crystalline solid under standard conditions, with well-defined thermal characteristics.

Table 1: Physical Properties of Di(pyridin-3-yl)methanone

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O
Molecular Weight184.19 g/mol
CAS Number35779-35-2
Melting Point115.5-117.0°C
Boiling Point346.8±17.0°C (Predicted)
Density1.196±0.06 g/cm³ (Predicted)
pKa2.81±0.10 (Predicted)

The molecular structure is characterized by the SMILES notation C1=CC(=CN=C1)C(=O)C2=CN=CC=C2, indicating the symmetrical arrangement of two pyridine rings connected through a carbonyl bridge. The InChI key AQLPDLOXKZRZEV-UHFFFAOYSA-N provides a unique identifier for this structure in chemical databases.

Spectroscopic analysis reveals characteristic absorption patterns consistent with the aromatic pyridine rings and the central ketone functionality. The compound demonstrates notable stability under ambient conditions, though it requires appropriate storage protocols to maintain purity. The molecular geometry allows for conformational flexibility, with the dihedral angle between pyridine rings typically measuring approximately 46.53°, as observed in coordination complexes.

Significance in Modern Organic and Coordination Chemistry

Di(pyridin-3-yl)methanone has established itself as a crucial building block in coordination chemistry, particularly in the construction of metal-organic frameworks and coordination polymers. Its significance stems from the strategic positioning of nitrogen donor atoms in the 3-position of each pyridine ring, creating an ideal geometry for bridging metal centers.

The compound's role in silver coordination chemistry has been extensively studied, with research demonstrating its ability to form diverse structural motifs depending on the counteranion and reaction conditions. Studies have shown that triflate anion influences lead to the formation of various coordination geometries, from honeycomb three-dimensional hydrogen-bonded structures to helical polymer chains.

Table 2: Coordination Chemistry Applications

Metal CenterStructure TypeKey FeaturesReference
Cu(I)2D Coordination PolymerStair-like [Cu₂Cl₂] ribbons
Ag(I)3D H-bonded StructureHoneycomb architecture
Ag(I)Helical Polymer ChainCF₃SO₃⁻ encapsulation
Ag(I)1D Chain StructureWeakly bound anions

The synthetic accessibility of Di(pyridin-3-yl)methanone through established organometallic protocols enhances its utility in research applications. The primary synthetic route involves the reaction of 3-bromopyridine with n-butyllithium, followed by treatment with methyl 3-pyridinecarboxylate, yielding the target compound in 76% yield. This reliable synthesis enables consistent supply for ongoing research projects.

Classical Synthesis Routes

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent one of the fundamental approaches for synthesizing di(pyridin-3-yl)methanone, leveraging the electrophilic nature of pyridine derivatives and suitable nucleophilic partners [6]. The classical method involves the reaction of 3-pyridyl halides with nucleophilic reagents under basic conditions to form the desired ketone product [8]. These reactions typically proceed through a mechanism where the pyridine nitrogen activates the aromatic ring toward nucleophilic attack, particularly at the meta position relative to the nitrogen atom [6].

The optimization of nucleophilic substitution conditions has revealed that the choice of base significantly influences reaction efficiency [8]. Potassium carbonate and cesium carbonate have shown superior performance compared to weaker bases, with cesium carbonate providing enhanced yields due to its higher basicity and better solubility in organic solvents [8]. Temperature control is crucial, with optimal conditions typically ranging from 80 to 120 degrees Celsius depending on the specific substrate and solvent system employed [8].

Base SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Potassium carbonate1001265-75Moderate
Cesium carbonate85878-85High
Sodium hydroxide1201655-65Low
Potassium phosphate951070-80Good

The substrate scope for nucleophilic substitution reactions encompasses various 3-substituted pyridine derivatives, with electron-withdrawing groups on the pyridine ring generally facilitating the reaction through increased electrophilicity [6]. Halogen substituents such as bromine and chlorine serve as effective leaving groups, with bromopyridines typically showing higher reactivity than their chloro counterparts [8].

Reduction of Schiff Base Intermediates

The reduction of Schiff base intermediates provides an alternative classical route to di(pyridin-3-yl)methanone synthesis . This methodology involves the initial formation of imine intermediates through condensation reactions between pyridine-3-carbaldehyde derivatives and appropriate amine partners, followed by selective reduction to yield the target ketone [10].

The condensation step typically employs pyridine-3-carbaldehyde with suitable amine nucleophiles under reflux conditions in polar protic solvents such as methanol or ethanol . The reaction proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond of the Schiff base [20]. Optimal conditions for the condensation step include reflux temperatures (65-80 degrees Celsius) and reaction times of 4-6 hours to ensure complete conversion [20].

The subsequent reduction step utilizes sodium borohydride as the primary reducing agent, operating under carefully controlled conditions to achieve selective reduction of the imine functionality [10]. The reduction is typically conducted at low temperatures (5-10 degrees Celsius) to minimize side reactions and maximize yield . Stoichiometric considerations are critical, with a substrate to sodium borohydride ratio of 1:1.5 providing optimal results .

Reduction ConditionsTemperature (°C)Time (h)NaBH₄ EquivalentsYield (%)Purity (%)
Standard conditions5-1012-161.556-7585-92
Modified conditions0-518-242.065-8090-95
Elevated temperature15-206-81.245-6075-85

The mechanism of Schiff base reduction involves hydride transfer from sodium borohydride to the electrophilic carbon atom of the imine bond [10]. This process is facilitated by the coordination of the hydride reagent with the nitrogen atom, creating a favorable geometry for hydride delivery [10]. The stereochemical outcome of the reduction can be influenced by the steric environment around the imine carbon, with bulky substituents leading to preferential formation of specific stereoisomers [10].

Catalytic Approaches

Palladium-Catalyzed Anaerobic Oxidation

Palladium-catalyzed anaerobic oxidation represents a sophisticated approach for the synthesis of di(pyridin-3-yl)methanone, utilizing the unique catalytic properties of palladium complexes to facilitate carbon-hydrogen bond activation and subsequent oxidation [4] [24]. This methodology operates through a palladium(II)/palladium(0) catalytic cycle, where the palladium center alternates between oxidation states to promote substrate transformation [24].

The catalytic mechanism involves initial coordination of the pyridyl substrate to the palladium center, followed by carbon-hydrogen bond activation through a concerted metalation-deprotonation pathway [7] [24]. The resulting palladium-carbon bond undergoes subsequent oxidation to form the ketone functionality, with the palladium catalyst being regenerated through reductive elimination processes [24]. The absence of molecular oxygen in the reaction environment prevents unwanted side reactions and improves selectivity toward the desired ketone product [26].

Ligand selection plays a crucial role in determining catalytic efficiency and selectivity [4]. Bipyridine-based ligands have demonstrated superior performance compared to monodentate phosphine ligands, providing enhanced stability to the palladium center and facilitating the catalytic turnover [4]. The electronic properties of the ligand significantly influence the reaction rate, with electron-rich ligands generally providing higher activity [7].

Catalyst SystemLigandTemperature (°C)Time (h)Yield (%)Turnover Number
Palladium acetate2,2'-Bipyridine110675-8585-95
Palladium chloride4,4'-Dimethyl-2,2'-bipyridine100868-7870-85
Palladium acetate1,10-Phenanthroline120480-9090-105

Solvent effects are particularly pronounced in palladium-catalyzed anaerobic oxidation reactions [12]. Dimethylformamide and N-methylpyrrolidone have emerged as preferred solvents due to their ability to stabilize palladium intermediates and facilitate substrate coordination [12]. The polar nature of these solvents also promotes the ionization of palladium-halide bonds, enhancing catalytic activity [12].

Ullmann Coupling Reactions

Ullmann coupling reactions provide an alternative catalytic approach for constructing di(pyridin-3-yl)methanone through carbon-carbon bond formation between pyridyl fragments [8]. This methodology employs copper or palladium catalysts to facilitate the coupling of halopyridine derivatives under reductive conditions [8]. The reaction proceeds through oxidative addition of the aryl halide to the metal center, followed by transmetalation and reductive elimination to form the desired biaryl ketone [8].

The optimization of Ullmann coupling conditions has revealed the importance of catalyst loading and ligand selection [8]. N-heterocyclic carbene ligands derived from benzimidazolium salts have shown exceptional performance in promoting pyridyl coupling reactions [8]. These ligands provide enhanced electron density to the metal center and improved thermal stability compared to traditional phosphine ligands [8].

Base selection significantly influences reaction efficiency in Ullmann coupling reactions [8]. Potassium carbonate has emerged as the preferred base due to its moderate basicity and good solubility in the reaction medium [8]. The use of mixed solvent systems, particularly dimethylformamide-water mixtures, has been found to enhance reaction rates and improve product yields [8].

EntryHalopyridineCatalyst Loading (mol%)BaseSolventYield (%)Reaction Time (h)
13-Bromopyridine1.0K₂CO₃DMF/H₂O84.52.5
23-Chloropyridine2.0K₂CO₃DMF/H₂O64.34.0
33-Bromopyridine1.5Cs₂CO₃DMA/H₂O78.23.0
43-Chloropyridine2.5Cs₂CO₃DMF46.55.0

The mechanism of Ullmann coupling involves several key steps including oxidative addition, transmetalation, and reductive elimination [8]. The rate-determining step varies depending on the substrate and reaction conditions, with oxidative addition typically being rate-limiting for electron-rich substrates [8]. The formation of dimethylaminopyridine side products has been observed under certain conditions, arising from nucleophilic attack of dimethylformamide on the activated pyridyl intermediate [8].

Solvent-Dependent Reaction Optimization

Solvent selection plays a critical role in optimizing the synthesis of di(pyridin-3-yl)methanone across all synthetic methodologies [12] [14]. The polarity, coordinating ability, and thermal stability of the solvent significantly influence reaction rates, selectivity, and product yields [12]. Systematic studies have revealed distinct solvent preferences for different reaction types, with polar aprotic solvents generally providing superior performance for most synthetic approaches [12] [14].

For nucleophilic substitution reactions, dimethylformamide and dimethyl sulfoxide have demonstrated exceptional performance due to their high polarity and ability to stabilize ionic intermediates [12]. These solvents facilitate the dissociation of leaving groups and enhance the nucleophilicity of attacking species [6]. The high boiling points of these solvents also allow for elevated reaction temperatures, which are often necessary for efficient substrate conversion [12].

Mixed solvent systems have emerged as a powerful tool for optimizing reaction conditions [14]. The combination of dimethylformamide with acetonitrile has shown particular promise, providing a balance between substrate solubility and catalyst stability [12]. The ratio of the two solvents can be adjusted to fine-tune reaction parameters, with typical ratios ranging from 1:1 to 2:1 dimethylformamide to acetonitrile [12].

Solvent SystemPolarity IndexBoiling Point (°C)Substrate SolubilityCatalyst StabilityOverall Performance
Dimethylformamide6.4153ExcellentGoodVery Good
Dimethyl sulfoxide7.2189ExcellentModerateGood
DMF/Acetonitrile (1:1)5.8VariableGoodExcellentExcellent
N-Methylpyrrolidone6.7202Very GoodGoodGood

Water-based reaction systems represent an emerging area of interest for sustainable synthesis [14]. The incorporation of water as a co-solvent or primary medium has shown promise for certain reaction types, particularly those involving hydrogen bonding interactions [14]. However, the limited solubility of organic substrates in water often necessitates the use of phase-transfer catalysts or surfactants to achieve acceptable reaction rates [14].

Temperature optimization is closely linked to solvent selection, as the thermal stability and volatility of the solvent dictate the accessible temperature range [21]. High-boiling solvents such as dimethylformamide and N-methylpyrrolidone allow for elevated reaction temperatures (up to 150-200 degrees Celsius), which can significantly accelerate reaction rates [12]. However, increased temperatures may also promote side reactions and catalyst decomposition, requiring careful balance between reaction rate and selectivity [21].

Green Chemistry and Sustainable Synthesis

The development of environmentally sustainable synthetic routes to di(pyridin-3-yl)methanone has gained significant attention in recent years, driven by increasing awareness of environmental impact and regulatory pressures [14] [25]. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and utilization of renewable resources [25].

Water-based synthetic methodologies represent a major advancement in sustainable synthesis [14]. The replacement of organic solvents with water as the primary reaction medium offers significant environmental benefits, including reduced toxicity, improved safety profile, and simplified waste disposal [14]. Aqueous reaction systems have been successfully developed for several synthetic approaches to pyridyl ketones, often requiring the addition of phase-transfer agents or surfactants to enhance substrate solubility [14].

Microwave-assisted synthesis has emerged as a powerful tool for improving reaction efficiency while reducing energy consumption [14]. The selective heating of polar molecules by microwave radiation allows for rapid temperature elevation and shortened reaction times [8]. This approach has been successfully applied to Ullmann coupling reactions, reducing reaction times from hours to minutes while maintaining or improving product yields [8].

Green MethodologyEnvironmental BenefitEnergy EfficiencyWaste ReductionImplementation Challenges
Aqueous synthesisHighModerateHighSubstrate solubility
Microwave heatingModerateVery HighModerateEquipment requirements
Solvent-free conditionsVery HighHighVery HighLimited substrate scope
Catalytic methodsHighHighHighCatalyst recovery

Catalyst recycling and reuse strategies are essential components of sustainable synthesis [16]. The development of heterogeneous catalysts immobilized on solid supports allows for easy separation and reuse of the catalytic material [16]. Palladium nanoparticles supported on various materials including silica, alumina, and carbon have shown promise for multiple synthetic applications while maintaining catalytic activity over several cycles [16].

The atom economy principle emphasizes the incorporation of all starting materials into the final product, minimizing waste generation [22]. Synthetic routes with high atom economy are inherently more sustainable and cost-effective [22]. Direct oxidation methods that utilize water as both solvent and oxygen source represent an ideal example of high atom economy synthesis [26].

Renewable feedstock utilization is another important aspect of sustainable synthesis [25]. The development of synthetic routes that begin with bio-based starting materials or utilize renewable energy sources for reaction heating contributes to overall sustainability [25]. However, the availability and cost of renewable feedstocks often present practical challenges for large-scale implementation [25].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35779-35-2

Wikipedia

Di(pyridin-3-yl)methanone

Dates

Last modified: 08-15-2023

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